molecular formula C25H26N2O3 B2736934 8-allyl-3-{[4-(2,6-dimethylphenyl)piperazino]carbonyl}-2H-chromen-2-one CAS No. 681837-83-2

8-allyl-3-{[4-(2,6-dimethylphenyl)piperazino]carbonyl}-2H-chromen-2-one

Cat. No. B2736934
CAS RN: 681837-83-2
M. Wt: 402.494
InChI Key: XXADYSWQCJQRIQ-UHFFFAOYSA-N
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Description

8-allyl-3-{[4-(2,6-dimethylphenyl)piperazino]carbonyl}-2H-chromen-2-one is a chemical compound that belongs to the class of chromones. It is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis and characterization of allyl- and prenylcoumarins, including chromene derivatives, through microwave-promoted reactions and one-pot, three-component methods. These methods have facilitated the efficient production of chromene compounds, highlighting their structural diversity and potential for further functionalization (Schmidt & Riemer, 2015; Amirnejad et al., 2013).

Biological Screening and Applications

The synthesis of allylic derivatives has been explored for their potential biological activities. For instance, studies on allylic derivatives of triazolo[3,4-f][1,2,4]triazin-8(7H)-one have provided insights into their molecular structures and possible interactions with biological targets (Hwang et al., 2006). Additionally, research on benzyl and sulfonyl derivatives of related compounds has examined their antibacterial, antifungal, and anthelmintic activities, suggesting potential applications in developing new therapeutic agents (Khan et al., 2019).

Antiviral and Antitumor Activities

Some studies have focused on evaluating the antiviral and antitumor properties of chromene derivatives. For instance, the synthesis of bis(4H-chromene-3-carbonitrile) derivatives has been reported, with an emphasis on their anti-influenza H5N1 virus activities, highlighting the potential of chromene derivatives in antiviral research (Abdella et al., 2017). Moreover, the cytotoxic activities of chromene derivatives against tumor cell lines have been explored, indicating their potential utility in cancer treatment (Vosooghi et al., 2010).

properties

IUPAC Name

3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-4-7-19-10-6-11-20-16-21(25(29)30-23(19)20)24(28)27-14-12-26(13-15-27)22-17(2)8-5-9-18(22)3/h4-6,8-11,16H,1,7,12-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXADYSWQCJQRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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